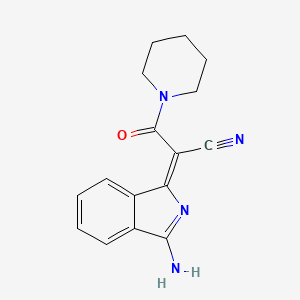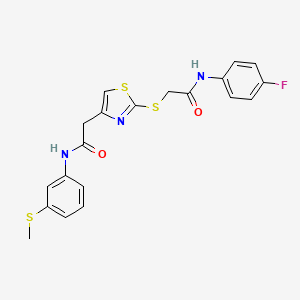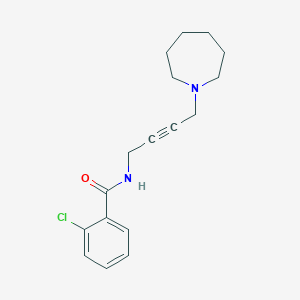
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide, also known as CPTH-127, is a synthetic compound that has been developed for its potential use in scientific research. This compound is of interest due to its ability to inhibit histone acetyltransferases, which are enzymes that play a key role in the regulation of gene expression. In
作用机制
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide works by inhibiting the activity of histone acetyltransferases, which are enzymes that add acetyl groups to histone proteins. Histone acetylation plays a key role in the regulation of gene expression, and inhibition of histone acetyltransferases can lead to changes in gene expression patterns. By inhibiting histone acetyltransferases, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide are still being studied, but early research has shown that it can alter gene expression patterns and affect cellular processes such as cell growth and differentiation. In addition, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to protect neurons from damage caused by oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to have potent inhibitory activity against histone acetyltransferases, which makes it a useful tool for studying the role of histone acetylation in various cellular processes. However, one limitation of using N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide is that it may have off-target effects on other enzymes or cellular processes, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the use of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in scientific research. One area of interest is the use of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in combination with other drugs or compounds to enhance its therapeutic potential. Another area of interest is the study of the long-term effects of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide on cellular processes and gene expression patterns. Finally, the development of more selective inhibitors of histone acetyltransferases could lead to the development of more targeted therapies for cancer and other diseases.
合成方法
The synthesis of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide involves the reaction of 5-methyl-2-propan-2-ylcyclohexanone with thiosemicarbazide, followed by reaction with ethyl chloroacetate to form the desired compound. This synthesis method has been described in detail in the scientific literature and has been shown to be reliable and reproducible.
科学研究应用
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to inhibit the growth of cancer cells by blocking the activity of histone acetyltransferases. In neurodegenerative diseases, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to protect neurons from damage caused by oxidative stress. In epigenetics, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to alter the expression of genes involved in the regulation of cell growth and differentiation.
属性
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-13(2)15-5-4-14(3)10-16(15)22-11-17(21)20-18(12-19)6-8-23-9-7-18/h13-16H,4-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKLZNPDAPYJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)NC2(CCSCC2)C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

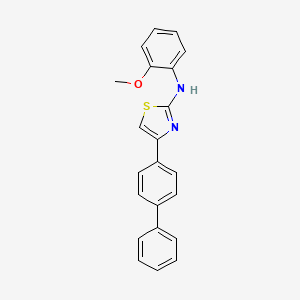
![Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2995832.png)
![(2-(methylthio)pyridin-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2995833.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)
![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)
![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)
![(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2995841.png)
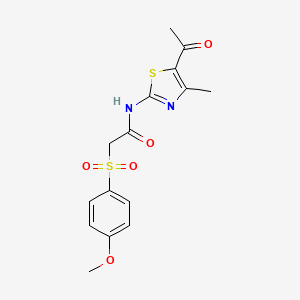
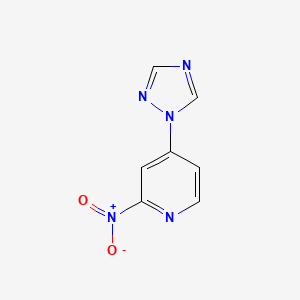
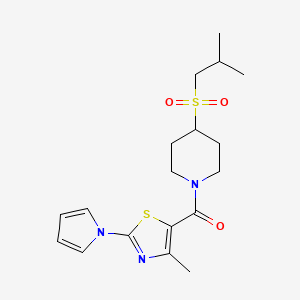
![(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2995847.png)
